molecular formula C18H19N5O2S2 B2533730 5-phenyl-N-(5-((2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide CAS No. 1351614-00-0

5-phenyl-N-(5-((2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide

Cat. No. B2533730
CAS RN: 1351614-00-0
M. Wt: 401.5
InChI Key: IBRDCQDDQICGGT-UHFFFAOYSA-N
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Description

Isoxazole constitutes an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential . The substitution of various groups on the isoxazole ring imparts different activity .


Synthesis Analysis

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . Several marketed drugs with isoxazole nucleus belong to different categories with diverse therapeutic activities that have resulted in the development of a plethora of methods for the synthesis of this valuable fragment .


Molecular Structure Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .


Chemical Reactions Analysis

The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity . A significant amount of contemporary investigation is currently pursued on these compounds worldwide .


Physical And Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary widely depending on the specific groups attached to the isoxazole ring .

Scientific Research Applications

Thiazole and Thiadiazole Derivatives

Thiazoles and thiadiazoles are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. For example, thiazole-aminopiperidine hybrids have been designed as novel inhibitors against Mycobacterium tuberculosis GyrB, demonstrating significant antituberculosis activity without cytotoxicity at tested concentrations (Jeankumar et al., 2013). Additionally, substituted isosteres of pyridine- and pyrazinecarboxylic acids, incorporating thiadiazole moieties, have shown promising antimycobacterial activity against Mycobacterium tuberculosis (Gezginci et al., 1998), suggesting that compounds with thiadiazole rings could have potential applications in developing new antimicrobial agents.

Isoxazole Derivatives

Isoxazole derivatives have also been explored for their biological activities. For instance, 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide has been identified as a prodrug for an antiarthritic agent, showcasing its metabolic transformation in vivo to yield the active anti-inflammatory agent (Patterson et al., 1992). This indicates the potential of isoxazole carboxamide derivatives in the development of prodrugs with specific therapeutic applications.

Pyrrolidine Derivatives

Pyrrolidine derivatives are notable for their involvement in the synthesis of various heterocyclic compounds with significant biological activities. For example, the synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities have been reported, showcasing the utility of pyrrolidine moieties in generating compounds with antimicrobial properties (Bayrak et al., 2009).

Mechanism of Action

The mechanism of action of isoxazole derivatives is diverse and depends on the specific derivative and its biological target. For example, a tetrahydropyridine compound substituted with 5-(2-pyrrolidin-1-yl)isoxazoline at the 3-position exhibited potent and selective mAChR agonist activity .

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

properties

IUPAC Name

5-phenyl-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S2/c24-16(14-12-15(25-22-14)13-6-2-1-3-7-13)19-17-20-21-18(27-17)26-11-10-23-8-4-5-9-23/h1-3,6-7,12H,4-5,8-11H2,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRDCQDDQICGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCSC2=NN=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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